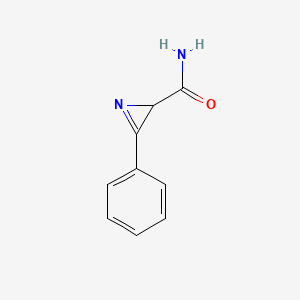
3-phenyl-2H-azirine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-2H-azirine-2-carboxamide is a heterocyclic compound that belongs to the class of azirines Azirines are three-membered nitrogen-containing rings that are known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2H-azirine-2-carboxamide can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oximes to azirines.
Decomposition of Vinyl Azides: This method involves the thermolysis or photolysis of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to form azirines.
Oxidative Cyclization of Enamine Derivatives: Enamine precursors can be cyclized oxidatively to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and cyclization to form azirines.
Industrial Production Methods
Chemical Reactions Analysis
3-phenyl-2H-azirine-2-carboxamide undergoes various chemical reactions due to its strained ring structure and electrophilic nature:
Addition Reactions: The azirine ring can react with nucleophiles such as thiols.
Oxidative Cyclodimerization: This reaction can be promoted by triethylamine, leading to the formation of pyrimidines.
Substitution Reactions: The azirine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different heterocyclic compounds.
Scientific Research Applications
3-phenyl-2H-azirine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Azirines, including this compound, are studied for their potential biological activities.
Bioconjugation: This compound can be used for chemoselective modification of carboxyl groups in proteins under both in vitro and in situ conditions.
Antimicrobial Activity: Azirine derivatives have shown antibacterial activity against various pathogens, making them potential candidates for antibiotic development.
Mechanism of Action
The mechanism of action of 3-phenyl-2H-azirine-2-carboxamide involves its electrophilic azirine ring, which can react with nucleophilic amino acid residues in proteins. This interaction can lead to covalent modification of proteins, affecting their function and activity . The compound’s ability to act as a Michael acceptor allows it to target specific molecular pathways and proteins involved in various biological processes.
Comparison with Similar Compounds
3-phenyl-2H-azirine-2-carboxamide can be compared with other azirine derivatives such as:
3-methyl-2H-azirine-2-carboxylic acid (azirinomycin): Known for its antibacterial activity.
3-aryl-2H-azirine-2-carboxylates: These compounds are also studied for their biological activities and synthetic applications.
Long-chain azirines: Such as ®-dysidazirine, which resemble sphingosine and can act as antimetabolites.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-phenyl-2H-azirine-2-carboxamide |
InChI |
InChI=1S/C9H8N2O/c10-9(12)8-7(11-8)6-4-2-1-3-5-6/h1-5,8H,(H2,10,12) |
InChI Key |
YTIACUPRBWSAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)
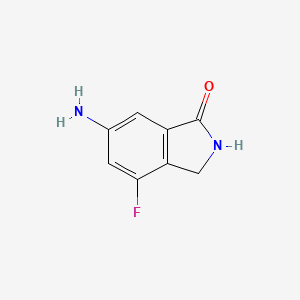

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)
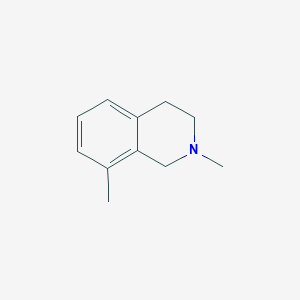
![2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11918010.png)

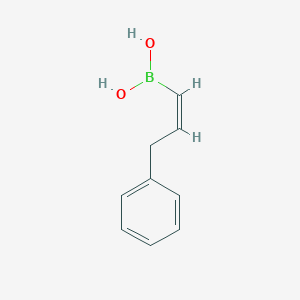
![1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine](/img/structure/B11918035.png)
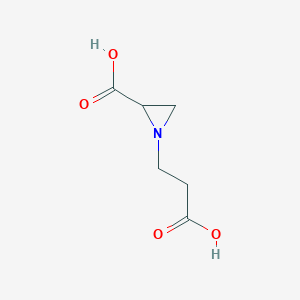
![4-Oxospiro[2.4]heptane-1-carboxylic acid](/img/structure/B11918046.png)
![3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918052.png)

![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11918068.png)
